3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

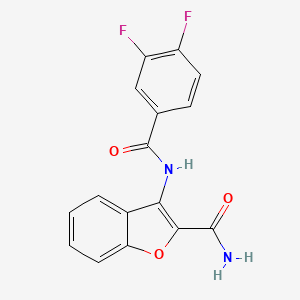

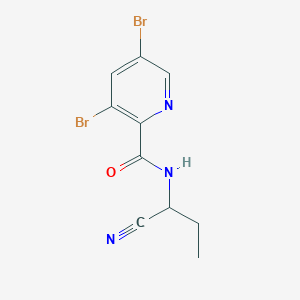

“3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” is a chemical compound with the empirical formula C13H12N2O . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

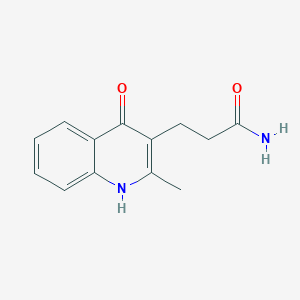

The synthesis of the target compounds has been carried out using 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one as a versatile alkylating reagent . Its interaction with methylene active substances allowed to obtain monoalkyldicarbonyl compounds, which further hydrolysis gave the derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3yl)propanoic acid .Molecular Structure Analysis

The molecular structure of “3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” can be represented by the SMILES stringN#CCCC1=C(C)NC2=CC=CC=C2C1=O . This indicates that the compound contains a quinoline ring with a methyl group at the 2-position and a propanamide group at the 3-position . Physical And Chemical Properties Analysis

“3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” is a solid substance . It has a molecular weight of 212.25 . The InChI key for this compound is FWJRPODJJKKASF-UHFFFAOYSA-N .科学的研究の応用

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs), structurally related to 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, are recognized as 'privileged scaffolds' in nature and are known for their diverse therapeutic activities. Initially identified for neurotoxicity, certain THIQs later proved to be neuroprotective and anti-Parkinsonian agents in mammals. Their anticancer potential has also been acknowledged, especially after the FDA approval of trabectedin for soft tissue sarcomas. THIQ derivatives have been synthesized and explored for various therapeutic activities, particularly in drug discovery for cancer and CNS disorders. They are also considered promising candidates for infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, potentially offering novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

4-oxo-dihydroquinoline Derivatives and Anti-HSV Activity

4-oxo-dihydroquinoline derivatives, which share a core structure with 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, are highlighted for their oral bioavailability, plasma clearance, and their ability to suppress both the DNA polymerase of Herpes Simplex Virus (HSV) and virus replication in cells. These characteristics make them significant in the realm of antiviral drug development (Zhang Yi-zh, 2006).

Neuroprotective, Antiaddictive, and Antidepressant Activity

Certain tetrahydroisoquinoline derivatives exhibit multifaceted roles, including neuroprotection, antiaddiction, and antidepressant-like activity. These compounds, present endogenously in the mammalian brain, are implicated in complex neuroprotective mechanisms in various neurodegenerative diseases. Their therapeutic effects may be associated with the activation of monoaminergic systems, inhibition of MAO-dependent oxidation, and the reduction of glutamate system activity in the brain (Antkiewicz‐Michaluk et al., 2018).

Insights into Quinoline and Isoquinoline Derivatives in Drug Discovery

The synthesis and exploration of quinoline and isoquinoline derivatives, including those similar to 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, have been pivotal in drug discovery. These compounds, integral to medicinal chemistry, have been linked to a broad spectrum of biological activities, and are components of pharmaceuticals, antibiotics, and agrochemicals. Recent synthetic strategies and developments emphasize the importance and versatility of these compounds in medicinal chemistry and drug discovery (Mishra et al., 2022).

Safety And Hazards

特性

IUPAC Name |

3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-9(6-7-12(14)16)13(17)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTIUGLWBQCASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)

![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)

![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)

amino}acetamide](/img/structure/B2887732.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)